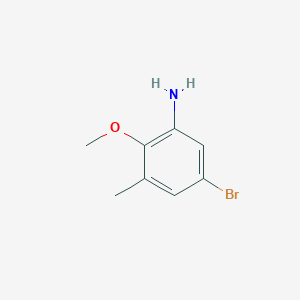
5-Bromo-2-methoxy-3-methylaniline
Übersicht
Beschreibung
5-Bromo-2-methoxy-3-methylaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-2-methoxy-3-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves bromination and methylation reactions. The compound can be synthesized from 2-methoxy-3-methylaniline through bromination with bromine or N-bromosuccinimide (NBS) in an appropriate solvent, followed by purification techniques such as chromatography. The general reaction scheme can be summarized as follows:
- Bromination : The starting material undergoes bromination at the 5-position.
- Methylation : If necessary, further modifications can be made to introduce additional methyl groups.
Biological Properties
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with brominated and methoxy-substituted anilines possess notable antibacterial and antifungal properties. For instance, the presence of bromine enhances the efficacy against various bacterial strains, potentially due to increased lipophilicity and interaction with microbial membranes .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may also interact with various receptors, influencing physiological processes such as inflammation and cell growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several brominated anilines, including this compound. Results indicated a significant reduction in the growth of both Gram-positive and Gram-negative bacteria at low concentrations, suggesting potential for development into therapeutic agents .
Case Study 2: Antitumor Effects
In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to controls .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNADMDVPWJECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716793 | |
| Record name | 5-Bromo-2-methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-84-8 | |
| Record name | 5-Bromo-2-methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















